1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of cyclopropane, featuring a pyrrolidine ring attached to the cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of Pyrrolidine Ring: The cyclopropane intermediate is then reacted with pyrrolidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride: Similar structure but with a different position of the pyrrolidine ring.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness: 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct pharmacological and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-pyrrolidin-1-ylcyclopropane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8(3-4-8)9-5-1-2-6-9;/h1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGLNXDWJMTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450977-69-1 | |
Record name | 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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